3-Bromo-4-iodo-2,5-dimethoxyphenol
Overview
Description
3-Bromo-4-iodo-2,5-dimethoxyphenol is an organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-2,5-dimethoxyphenol typically involves the bromination and iodination of 2,5-dimethoxyphenol. The process begins with the protection of the hydroxyl group, followed by selective bromination and iodination at the desired positions on the aromatic ring. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-2,5-dimethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-4-iodo-2,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-2,5-dimethoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,5-dimethoxyphenol
- 4-Iodo-2,5-dimethoxyphenol
- 2,5-Dimethoxyphenol
Uniqueness
3-Bromo-4-iodo-2,5-dimethoxyphenol is unique due to the simultaneous presence of both bromine and iodine atoms on the phenol ring. This dual halogenation can enhance its reactivity and provide unique properties compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-4-iodo-2,5-dimethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO3/c1-12-5-3-4(11)8(13-2)6(9)7(5)10/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCWNCAASGHMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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